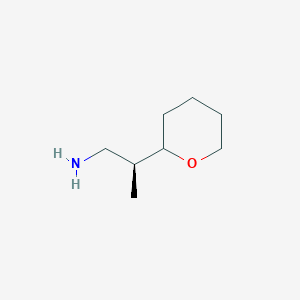
(2S)-2-(Oxan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxan-2-yl)propan-1-amine, also known as 2-amino-2-methyl-1,3-propanediol (AMPD), is a chiral compound that has gained significant interest in recent years due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. AMPD is a versatile building block that can be used to synthesize a wide range of compounds with diverse properties.
Mécanisme D'action
The mechanism of action of AMPD is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. AMPD can form diastereomeric complexes with chiral substrates, which can then undergo selective reactions to yield enantiomerically pure products. AMPD has also been shown to act as a chiral catalyst in various reactions, including the asymmetric reduction of ketones and the enantioselective epoxidation of alkenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPD have not been extensively studied, but it has been shown to have low toxicity and good biocompatibility. AMPD has been used as a chiral building block for the synthesis of drugs with high efficacy and low toxicity, indicating its potential as a safe and effective drug component.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AMPD is its versatility as a building block for the synthesis of various compounds with diverse properties. AMPD can be easily synthesized through the reductive amination method, and its chiral nature makes it a valuable component in the synthesis of enantiomerically pure products. However, one of the limitations of AMPD is its high cost, which can limit its use in large-scale industrial applications.
Orientations Futures
There are several future directions for the research and development of AMPD. One area of interest is the development of new synthetic methods for the production of AMPD that are more cost-effective and environmentally friendly. Another area of interest is the exploration of new applications for AMPD in fields such as medicine, agriculture, and materials science. Additionally, the biochemical and physiological effects of AMPD need to be further studied to fully understand its potential as a safe and effective drug component.
Méthodes De Synthèse
AMPD can be synthesized through several methods, including the reductive amination of 2-keto-2-methyl-1,3-propanediol with ammonia or amine, the catalytic hydrogenation of 2-nitro-2-methyl-1,3-propanediol, and the enzymatic resolution of racemic AMPD using lipases. The reductive amination method is the most commonly used approach for the synthesis of AMPD, and it involves the reaction of 2-keto-2-methyl-1,3-propanediol with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
AMPD has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, AMPD has been used as a chiral building block for the synthesis of drugs such as the antiviral agent oseltamivir and the anti-cancer agent eribulin. In the agrochemical industry, AMPD has been used as a key intermediate for the synthesis of herbicides and insecticides. In the materials science field, AMPD has been used as a monomer for the synthesis of polymers with unique properties such as high glass transition temperature and high thermal stability.
Propriétés
IUPAC Name |
(2S)-2-(oxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIIEYEAUJKKR-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxan-2-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
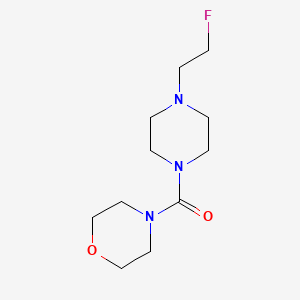
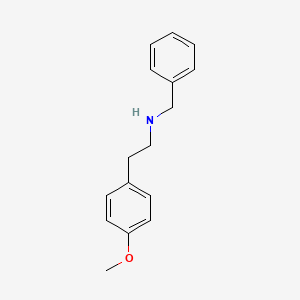
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)
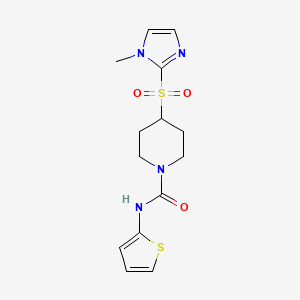
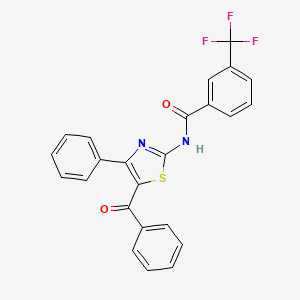
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)